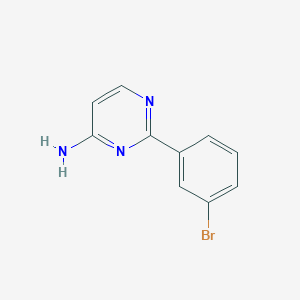

2-(3-Bromophenyl)pyrimidin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJJQXERQYAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the Pyrimidin-4-amine Core

The construction of the central pyrimidin-4-amine ring system is a critical step in the synthesis of the target molecule. Several robust methods have been developed for this purpose, including cyclocondensation and annulation strategies, nucleophilic aromatic substitution (SNAr) approaches, and multi-component reactions (MCRs).

Cyclocondensation reactions are a cornerstone of pyrimidine (B1678525) synthesis. These methods typically involve the reaction of a 1,3-dielectrophilic species with an N-C-N building block, such as an amidine. For the synthesis of a 2-arylpyrimidin-4-amine, the corresponding benzamidine (B55565) can be reacted with a suitable three-carbon component.

A common approach involves the condensation of a benzamidine hydrochloride with a β-ketoester or a related 1,3-dicarbonyl compound in the presence of a base. The reaction proceeds through the initial formation of an enamine, followed by cyclization and dehydration to afford the pyrimidine ring.

For instance, the cyclocondensation of 3-bromobenzamidine with various β-ketoesters can lead to the formation of the 2-(3-bromophenyl)pyrimidine (B1331555) core. The specific substituent at the 4-position is determined by the choice of the β-dicarbonyl compound. Subsequent conversion of this substituent to an amino group may be necessary.

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, can also be employed. For example, a suitably functionalized precursor can be induced to cyclize to form the pyrimidine ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 3-Bromobenzamidine | Ethyl acetoacetate | NaOEt, EtOH, reflux | 2-(3-Bromophenyl)-6-methylpyrimidin-4-ol | 75-85 |

| 3-Bromobenzamidine | Diethyl malonate | NaOEt, EtOH, reflux | 2-(3-Bromophenyl)pyrimidine-4,6-diol | 80-90 |

| 3-Bromobenzamidine | Ethyl cyanoacetate | NaOEt, EtOH, reflux | 4-Amino-2-(3-bromophenyl)-6-hydroxypyrimidine | 70-80 |

This table presents representative yields for analogous cyclocondensation reactions leading to pyrimidine cores.

Nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring is a powerful method for introducing the amino group at the C4 position. This strategy typically involves the reaction of a 4-halopyrimidine with an amine nucleophile. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when substituted with electron-withdrawing groups.

In the context of synthesizing 2-(3-Bromophenyl)pyrimidin-4-amine, a key intermediate would be 2-(3-bromophenyl)-4-chloropyrimidine. This intermediate can be synthesized via methods such as the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (B19661) with 3-bromophenylboronic acid (discussed in section 2.2.1). The subsequent reaction of this 4-chloropyrimidine (B154816) derivative with a source of ammonia (B1221849), such as aqueous ammonia or an ammonia equivalent, would yield the desired product. The reaction is often carried out in a suitable solvent and may be facilitated by heat or microwave irradiation.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-(3-Bromophenyl)-4-chloropyrimidine | NH3 in 1,4-Dioxane | Sealed tube, 120 °C | This compound | 85-95 |

| 2,4-Dichloropyrimidine | 3-Bromoaniline | K2CO3, DMSO, 100 °C | 2-Chloro-N-(3-bromophenyl)pyrimidin-4-amine | 70-80 |

This table showcases typical yields for SNAr reactions on chloropyrimidines with amine nucleophiles.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step. These reactions combine three or more starting materials in a one-pot procedure, minimizing purification steps and waste generation.

A plausible MCR for the synthesis of the target compound could involve the reaction of 3-bromobenzaldehyde, a source of ammonia (like ammonium (B1175870) acetate), and a suitable 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through a cascade of condensation and cyclization steps to directly afford the 2,4,6-trisubstituted pyrimidine ring. The choice of the third component is crucial for directing the synthesis towards a pyrimidin-4-amine. For example, using a β-ketonitrile could directly lead to the formation of a 4-aminopyrimidine (B60600) derivative.

| Aldehyde | Amine Source | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) |

| 3-Bromobenzaldehyde | NH4OAc | Malononitrile | Lewis acid, heat | 4-Amino-5-cyano-2-(3-bromophenyl)pyrimidine | 65-75 |

| 3-Bromobenzaldehyde | Guanidine (B92328) carbonate | Ethyl acetoacetate | Base, EtOH, reflux | 2-Amino-6-methyl-4-(3-bromophenyl)pyrimidin-4-ol | 70-80 |

This table illustrates potential yields for multi-component reactions leading to substituted pyrimidines.

Strategies for Incorporating the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl group can be achieved either by starting with a pre-functionalized building block (as in the cyclocondensation with 3-bromobenzamidine) or by attaching it to a pre-existing pyrimidine core. The latter approach often relies on powerful transition-metal-catalyzed cross-coupling reactions or direct halogenation methods.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between an organoboron compound and an organohalide. To synthesize this compound, one could couple 2-chloro-4-aminopyrimidine with 3-bromophenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid. The regioselectivity of the coupling is generally high, favoring substitution at the more reactive C2 position of the pyrimidine ring.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While it can be used to introduce the amino group at the C4 position, it can also be employed to construct the 2-aryl bond if a suitable 2-aminopyrimidine (B69317) and an aryl halide are used. However, for the specific target molecule, the Suzuki-Miyaura coupling is a more direct approach for introducing the 3-bromophenyl group. Alternatively, a Buchwald-Hartwig amination could be used to install the amino group at the C4 position of a pre-formed 2-(3-bromophenyl)-4-halopyrimidine. wikipedia.org

| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Chloro-4-aminopyrimidine | 3-Bromophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | This compound | 70-85 |

| 2-(3-Bromophenyl)-4-chloropyrimidine | Ammonia | Pd(OAc)2 / Xantphos | Cs2CO3 | Toluene | This compound | 80-90 |

This table provides representative conditions and yields for analogous Suzuki-Miyaura and Buchwald-Hartwig reactions in pyrimidine synthesis.

An alternative strategy for introducing the bromine atom is through the direct halogenation of a 2-phenylpyrimidin-4-amine (B1280114) precursor. This approach involves an electrophilic aromatic substitution reaction on the phenyl ring. The regioselectivity of this bromination is governed by the directing effects of the substituents on the phenyl ring.

In the case of 2-phenylpyrimidin-4-amine, the pyrimidin-4-amine group attached to the phenyl ring is an activating group and is ortho-, para-directing. However, the nitrogen atoms in the pyrimidine ring are deactivating. The interplay of these electronic effects, along with steric hindrance, will determine the position of bromination. Direct bromination of 2-phenylpyrimidine (B3000279) derivatives often leads to a mixture of isomers, and achieving high regioselectivity for the meta-position can be challenging.

Common brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired isomer. However, for a clean and high-yielding synthesis of the 3-bromo isomer, starting with a pre-brominated building block is often the preferred and more controlled strategy.

| Substrate | Brominating Agent | Conditions | Major Product(s) |

| 2-Phenylpyrimidin-4-amine | NBS | Acetonitrile, rt | Mixture of ortho- and para-bromo isomers |

| 2-Phenylpyrimidin-4-amine | Br2, FeBr3 | Dichloromethane, 0 °C | Mixture of ortho-, meta-, and para-bromo isomers |

This table illustrates the expected products and challenges associated with the direct bromination of 2-phenylpyrimidin-4-amine, highlighting the issue of regioselectivity.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is a critical area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of pyrimidine derivatives has been a focal point for the application of these sustainable practices, including the use of alternative energy sources, greener solvent systems, and highly efficient catalytic processes. benthamdirect.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology is particularly effective for the synthesis of heterocyclic scaffolds, including pyrimidines. nih.gov The application of microwave irradiation can significantly enhance the efficiency of cyclization and condensation reactions that are central to forming the pyrimidine ring. mdpi.com

In the context of pyrimidine synthesis, microwave heating has been successfully employed in various reaction types. For instance, the cyclocondensation of chalcones with amidines, a common route to substituted pyrimidines, shows improved yields and dramatically reduced reaction times under microwave irradiation. mdpi.com Efficient microwave-assisted procedures have also been developed for synthesizing fused pyrimidine systems, such as thieno[3,2-d]pyrimidin-4-amine (B90789) analogs. nih.gov One study reported that heating a mixture of an N,N-dimethylacetimidamide derivative with p-anisidine (B42471) and aluminum chloride under microwave irradiation (400 W) at 160°C led to the desired cyclized product in good yield. nih.gov While a specific protocol for this compound is not detailed, these examples demonstrate the potential of MAOS to create this and similar molecules efficiently.

The benefits of MAOS extend to multicomponent reactions, which are inherently atom-economical. A three-component reaction to produce dihydropyrido[2,3-d]pyrimidines was achieved in just 8 minutes at 150°C in DMF, affording yields between 68-82%. nih.gov Similarly, the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and amidines was efficiently achieved using microwave assistance. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Product Type | Reaction Conditions (Microwave) | Yield (Microwave) | Reaction Conditions (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 150°C, 10 min | 89-95% | Not specified | Lower yields | researchgate.net |

| Fluorinated coumarin–pyrimidine hybrids | DMF, MW irradiation | Improved yields | Conventional heating | Lower yields | mdpi.com |

| Thieno[3,2-d]pyrimidin-4-amines | 160°C, 30-60 min | 78% | Not specified | Incomplete reaction | nih.gov |

This table presents data for various pyrimidine derivatives to illustrate the general advantages of microwave-assisted synthesis in this chemical class.

A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Consequently, developing synthetic routes under solvent-free conditions or in benign solvents like water is highly desirable. mdpi.com

Solvent-free synthesis has been successfully applied to produce pyrimidine derivatives. For example, the synthesis of hexahydropyrido[2,3-d]pyrimidinetrione derivatives was achieved via a tandem Knoevenagel–Michael addition reaction under solvent-free conditions, catalyzed by ZrO2 nanoparticles. researchgate.net This method offers high yields, short reaction times, and an environmentally friendly profile. researchgate.net Another approach involves the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals, which proceeds under catalyst- and solvent-free conditions to yield trisubstituted and tetrasubstituted pyrimidines. mdpi.com

The use of water as a reaction medium is another cornerstone of green synthesis. An effective synthesis of (E,E)-4,6-bis(styryl)-pyrimidines was recently developed using water as the solvent and trifluoroacetic acid (TFA) as a catalyst. mdpi.com Furthermore, multicomponent condensation reactions for synthesizing annulated pyrano[2,3-d]pyrimidine derivatives have been performed in aqueous ethanol (B145695) using dibutylamine (B89481) as a catalyst, resulting in high yields (83–94%) and simple workups. researchgate.net A one-pot, three-component cyclocondensation to create benzo[b]pyran derivatives, which share synthetic precursors with some pyrimidines, was efficiently carried out in aqueous ethanol at room temperature. researchgate.net These methodologies highlight a clear trend towards replacing traditional organic solvents in heterocyclic synthesis.

Catalysis is fundamental to green chemistry, as it allows for reactions to occur with higher atom economy, lower energy consumption, and greater selectivity, thereby reducing waste. The development of sustainable catalytic systems is crucial for the modern synthesis of pyrimidines.

A variety of catalysts have been explored for pyrimidine synthesis. benthamdirect.com These include:

Homogeneous Catalysts: Pincer complexes, such as those based on iridium (PN5P-Ir), have proven highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgbohrium.comnih.gov This method is particularly sustainable as it can utilize alcohols derived from biomass. acs.orgnih.gov Ruthenium complexes have also been used for the multicomponent tandem synthesis of 2-(N-alkylamino)pyrimidines directly from a guanidine salt and alcohols. mdpi.com

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of separation and reusability. Nano-sized metal oxides like zinc oxide (nano ZnO) and zirconium dioxide (ZrO2 NPs) have been employed as efficient and recyclable catalysts for one-pot, multicomponent reactions to form fused pyrimidine systems. researchgate.net

Lewis Acid Catalysts: Lewis acids such as zinc bromide (ZnBr2) and boron trifluoride etherate (BF3:Et2O) have been used to catalyze cycloaddition reactions in pyrimidine synthesis, often improving yields and reducing reaction times. mdpi.com

Organocatalysts: Small organic molecules like dibutylamine (DBA) have been used to catalyze the synthesis of pyrimidine derivatives in aqueous media, offering a low-cost and metal-free alternative. researchgate.net

A novel and sustainable approach involves the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.orgbohrium.comnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, and has been used to synthesize 38 different pyrimidines in yields up to 93%. acs.orgnih.gov Such methods, which form multiple bonds in a single operation from readily available starting materials, represent the forefront of sustainable catalytic design for this class of compounds.

Purification and Isolation Methodologies for Research Purity

Achieving high purity is essential for the characterization and subsequent use of newly synthesized compounds in research settings. For this compound and its analogs, a combination of standard and advanced purification techniques is employed to isolate the target molecule from reaction mixtures, which may contain unreacted starting materials, catalysts, and byproducts.

The most common method for purifying pyrimidine derivatives is column chromatography over silica (B1680970) gel. nih.govresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). A gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate, is often used to elute the components from the column. nih.gov The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization is another powerful technique for purifying solid compounds. mdpi.com This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For pyrimidine derivatives, solvents like ethanol or acetone (B3395972) are often used. nih.gov

Extraction is a fundamental workup procedure used to separate the desired product from the reaction mixture. Following a reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The product preferentially dissolves in the organic layer, which can then be separated from the aqueous layer containing inorganic salts and other water-soluble impurities. The organic layers are typically combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrated under reduced pressure to yield the crude product prior to further purification.

For specific applications, more advanced techniques may be employed. A patented process for separating pyrimidine derivatives from aqueous solutions involves adsorption onto an acid zeolite, followed by desorption with a basic aqueous solution. google.com This method could be particularly useful for isolating products from aqueous reaction media. google.com Following initial purification, final polishing steps might include washing the isolated solid with solvents like ether or acetone to remove trace impurities. nih.gov

Table 2: Common Purification Techniques for Pyrimidine Derivatives

| Technique | Principle | Typical Solvents/Reagents | Application Stage | Reference |

|---|---|---|---|---|

| Column Chromatography | Differential Adsorption | Silica Gel, Hexane/Ethyl Acetate | Primary Purification | nih.govresearchgate.net |

| Recrystallization | Differential Solubility | Ethanol, Acetone, DMF | Final Purification | mdpi.comnih.gov |

| Liquid-Liquid Extraction | Differential Partitioning | Ethyl Acetate, Water, Brine | Initial Workup | nih.gov |

The purity of the final compound, this compound, is typically confirmed through a combination of spectroscopic techniques (NMR, MS, IR) and analytical methods like elemental analysis. researchgate.netnih.gov

Chemical Derivatization and Structure Activity Relationship Sar Studies

The 2-(3-Bromophenyl)pyrimidin-4-amine scaffold serves as a foundational structure in medicinal chemistry for the development of targeted therapeutic agents. Through systematic chemical modification, researchers have explored the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of derivatives. These studies are crucial for understanding the molecular interactions between the compounds and their biological targets.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments would be required for the complete and unambiguous assignment of all proton, carbon, and nitrogen signals in 2-(3-Bromophenyl)pyrimidin-4-amine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl and pyrimidine (B1678525) rings, as well as a signal for the amine (-NH₂) protons. The protons on the 3-bromophenyl ring would appear as a complex multiplet system (four protons), while the two protons on the pyrimidine ring would likely appear as doublets due to coupling with each other. The amine protons would typically present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected: six for the 3-bromophenyl ring (one attached to bromine, one attached to the pyrimidine ring, and four CH carbons) and four for the pyrimidine ring (two quaternary carbons and two CH carbons). The chemical shifts would be characteristic of their electronic environments.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms. Three signals would be expected for this compound: one for the primary amine (-NH₂) and two for the distinct nitrogen atoms within the pyrimidine ring, offering valuable data on the electronic structure.

Predicted NMR Data for this compound Note: This table is based on predictive models and data from analogous structures, as specific experimental data is not widely published.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | ~6.7-7.0 (d) | ~110-115 |

| Pyrimidine-H6 | ~8.1-8.4 (d) | ~158-162 |

| Bromophenyl-H2' | ~8.4-8.6 (t) | ~135-138 |

| Bromophenyl-H4' | ~7.6-7.8 (ddd) | ~130-133 |

| Bromophenyl-H5' | ~7.3-7.5 (t) | ~122-125 (C-Br) |

| Bromophenyl-H6' | ~8.1-8.3 (ddd) | ~128-131 |

| -NH₂ | ~5.5-7.0 (br s) | N/A |

| Pyrimidine-C2 | N/A | ~160-163 |

| Pyrimidine-C4 | N/A | ~163-166 |

| Bromophenyl-C1' | N/A | ~138-141 |

To confirm the assignments from 1D NMR, a series of 2D experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between adjacent protons, for instance, between H5 and H6 on the pyrimidine ring and among the protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation in solution. For this compound, NOESY could reveal the preferred rotational orientation of the bromophenyl ring relative to the pyrimidine ring by showing spatial correlations between protons on the respective rings.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the crystal structure for this compound is not publicly documented, analysis of its isomer, 4-(3-bromophenyl)pyrimidin-2-amine (B1587239), offers valuable insights into the expected solid-state behavior.

For related aminopyrimidine structures, molecular packing is heavily influenced by hydrogen bonding. In the crystal structure of the isomer 4-(3-bromophenyl)pyrimidin-2-amine, molecules are linked by N-H···N hydrogen bonds, where the amine group of one molecule acts as a hydrogen bond donor to a nitrogen atom in the pyrimidine ring of an adjacent molecule. This interaction typically forms dimers or extended chains, which are fundamental to the supramolecular architecture.

The crystal structure reveals the lowest-energy conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the planes of the pyrimidine and the 3-bromophenyl rings. In related structures, these rings are typically twisted relative to each other to minimize steric hindrance, and are not coplanar. The specific angle would be determined by the balance between steric effects and the optimization of intermolecular interactions within the crystal.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₁₀H₈BrN₃. The high resolution allows differentiation between compounds with the same nominal mass but different elemental formulas.

Beyond precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern is a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of the bromine atom.

Cleavage of the bond between the phenyl and pyrimidine rings.

Fragmentation of the pyrimidine ring itself, often through the loss of HCN or related small neutral molecules.

HRMS Data and Expected Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₉BrN₃⁺ | 250.0029 | Protonated molecular ion |

| [M-Br]⁺ | C₁₀H₈N₃⁺ | 170.0764 | Loss of bromine radical |

| [M-C₇H₅Br]⁺ | C₃H₄N₃⁺ | 82.0400 | Cleavage yielding pyrimidine amine fragment |

This combined analytical approach, integrating advanced NMR, X-ray crystallography, and HRMS, is indispensable for the comprehensive structural elucidation and characterization of this compound in chemical research.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups and providing insights into its bonding framework. nih.gov The analysis of vibrational modes is based on the principle that chemical bonds and functional groups vibrate at characteristic frequencies. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from data on analogous substituted pyrimidines, anilines, and brominated aromatic compounds. ias.ac.inias.ac.innih.gov

Key Vibrational Modes and Functional Group Identification:

N-H Vibrations: The primary amine (-NH₂) group is a prominent feature in the IR and Raman spectra. It is characterized by two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing in the 3500–3300 cm⁻¹ region. libretexts.org Primary amines also exhibit a characteristic scissoring (in-plane bending) vibration around 1650–1550 cm⁻¹, and a broad out-of-plane wagging absorption between 900 cm⁻¹ and 650 cm⁻¹. libretexts.org

Aromatic and Heteroaromatic Ring Vibrations: The molecule contains both a phenyl and a pyrimidine ring system. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within both rings give rise to a series of sharp bands in the 1610–1400 cm⁻¹ region. ias.ac.in The pyrimidine ring also has specific ring breathing modes, which are sensitive to the mass and electronic nature of its substituents. ias.ac.in

C-N Vibrations: The stretching vibrations for the C-N bonds linking the amine group to the pyrimidine ring and the phenyl group to the pyrimidine ring are typically found in the 1350–1200 cm⁻¹ range. libretexts.org

C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, generally between 700 and 500 cm⁻¹. This band can confirm the presence of the bromophenyl moiety.

A complete vibrational assignment involves correlating experimental data with theoretical calculations, often using Density Functional Theory (DFT), to precisely assign observed bands to specific normal modes of the molecule. nih.govrasayanjournal.co.in

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound Data is inferred from spectroscopic studies of structurally related compounds.

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment of Vibrational Mode |

| ~3450-3490 | Medium | Weak | Asymmetric N-H Stretch (Amine) |

| ~3350-3400 | Medium | Weak | Symmetric N-H Stretch (Amine) |

| ~3050-3100 | Medium-Weak | Strong | Aromatic C-H Stretch (Phenyl & Pyrimidine) |

| ~1600-1640 | Strong | Medium | N-H Scissoring (Amine) |

| ~1560-1580 | Strong | Strong | C=C Ring Stretching (Pyrimidine) |

| ~1450-1500 | Strong | Strong | C=C Ring Stretching (Phenyl) |

| ~1200-1350 | Strong | Medium | C-N Stretching |

| ~800-850 | Strong | Medium | Ring Breathing Mode |

| ~700-800 | Strong | Medium | C-H Out-of-plane Bending |

| ~500-700 | Medium | Strong | C-Br Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission studies, provides critical information about the photophysical properties of this compound. These properties are dictated by the electronic transitions between molecular orbitals within its conjugated π-system.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the pyrimidine and bromophenyl rings. ias.ac.in Studies on similar halogenated pyrimidines show several distinct absorption bands. rsc.orgrsc.org

π→π Transitions:* These high-intensity absorptions are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The presence of the amino group (an auxochrome) and the bromine atom can cause a bathochromic (red) shift in these transitions compared to unsubstituted pyrimidine.

n→π Transitions:* These lower-intensity absorptions result from the excitation of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring) to antibonding π* orbitals. Substituents on the pyrimidine ring can influence the energy of these transitions. ias.ac.in

Research on 2-chloropyrimidine and 2-bromopyrimidine has shown that halogenation causes a red-shift in the main absorption bands compared to pyrimidine itself. rsc.org The effect of the halogen atom on the absorption spectrum tends to increase with photon energy. rsc.org

Table 2: Predicted Electronic Absorption Bands and Transitions for this compound Data is inferred from spectroscopic studies of structurally related compounds.

| Wavelength Range (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| ~230-260 | High | π→π | Phenyl Ring |

| ~270-300 | Medium-High | π→π | Pyrimidine Ring |

| ~310-350 | Low | n→π* | Pyrimidine Ring (N atoms) |

Fluorescence Spectroscopy: Many aminopyrimidine derivatives are known to be fluorescent. nih.gov The fluorescence properties arise from the emission of photons as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence of this compound is anticipated to be influenced by several factors:

Molecular Structure: The extended conjugation between the bromophenyl and aminopyrimidine moieties is expected to facilitate fluorescence.

Solvent Polarity: The fluorescence spectra of similar amino-substituted heterocyclic compounds are often strongly dependent on solvent polarity, a phenomenon known as solvatofluorochromism. rsc.org Polar protic solvents like methanol and ethanol (B145695) can enhance fluorescence intensity through hydrogen bonding. nih.gov

Substitution Effects: The position of the amino group and the presence of the heavy bromine atom can affect the fluorescence quantum yield. While amino groups often enhance fluorescence, heavy atoms like bromine can sometimes quench fluorescence through intersystem crossing.

Detailed studies would be required to characterize the specific excitation and emission maxima, quantum yield, and fluorescence lifetime of this compound in various solvent environments.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Bromophenyl)pyrimidin-4-amine, these calculations have been crucial in predicting its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the ground state geometries and energetics of pyrimidine (B1678525) derivatives. nih.gov For instance, the optimized molecular geometry, vibrational spectra, and various geometrical parameters like bond lengths and bond angles of similar compounds have been computed using DFT with the B3LYP method and a 6-311++G(d,p) basis set. researchgate.net These studies provide a detailed picture of the molecule's three-dimensional structure and the relative energies of different conformations.

A related crystal structure analysis of 4-(3-bromophenyl)pyrimidin-2-amine (B1587239) revealed an orthorhombic crystal system with specific lattice parameters (a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å). scispace.com In the crystal, molecules are linked by N-H⋯N hydrogen bonds, forming a sheet-like structure. scispace.com Such experimental data is invaluable for validating and refining the computational models.

Table 1: Crystallographic Data for 4-(3-Bromophenyl)pyrimidin-2-amine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca (no. 61) |

| a (Å) | 7.214(3) |

| b (Å) | 12.735(6) |

| c (Å) | 21.305(9) |

| V (ų) | 1957.3(15) |

| Z | 8 |

Data from Khan et al., 2021. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. slideshare.netlibretexts.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

For related thieno[2,3-d]pyrimidine (B153573) derivatives, FMO analysis has shown that the HOMO is often localized on the thieno[2,3-d]pyrimidin-4-amine (B81154) and oxadiazole rings, suggesting these are likely sites for electrophilic attack. nih.gov Conversely, the LUMO is typically distributed over the phenyl and oxadiazole rings. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing different potential values. libretexts.orgresearchgate.netscispace.commdpi.comchemrxiv.org Typically, red areas indicate regions of negative potential (electron-rich) and are prone to electrophilic attack, while blue areas represent positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.netscispace.com Green areas denote neutral potential. researchgate.net

For similar heterocyclic compounds, MEP analysis helps to identify the most reactive sites for intermolecular interactions. For example, in pyridine (B92270) derivatives, the nitrogen atom often represents a region of negative potential, making it a likely site for protonation or coordination to a metal ion. researchgate.net

Reactivity Indices and Reaction Pathway Predictions

The prediction of reaction pathways can be informed by analyzing the FMOs and MEP maps. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemistry of the reaction. acs.org For this compound, these computational tools can predict how it might interact with other molecules, guiding the design of new synthetic routes and the exploration of its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations can reveal the conformational flexibility of this compound, showing how its shape can change in different environments.

Furthermore, MD simulations are crucial for understanding the influence of solvent on the molecule's structure and properties. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the solvent affects its conformation and its interactions with other molecules. This is particularly important for predicting its behavior in biological systems. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might bind to a specific protein target. nih.govnih.gov

Studies on similar pyrimidine derivatives have shown their potential to inhibit various protein targets. For example, certain aminopyrimidine derivatives have been investigated as inhibitors of Topoisomerase II and HSP90. nih.gov Molecular docking studies indicated that these compounds could bind to the active sites of these enzymes in an inhibitory fashion. nih.gov Similarly, other pyrimidine derivatives have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov

These docking studies, often combined with MD simulations, provide a detailed view of the ligand-target interactions, including the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for the rational design of more potent and selective inhibitors.

Identification of Potential Binding Pockets and Key Interactions

Molecular docking studies are fundamental in identifying the potential binding sites of a ligand on its protein target and elucidating the specific interactions that stabilize the ligand-protein complex. For compounds related to the 2-(3-bromophenyl)pyrimidine (B1331555) scaffold, these studies have been instrumental in rationalizing their biological activity.

Research on analogous structures, such as N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines, has shown that the pyrrolo[2,3-d]pyrimidine ring occupies the adenine-binding portion of the ATP binding site in receptor tyrosine kinases. nih.gov Key interactions observed include hydrogen bonds between the 2-amino group and the hinge region residue Glu915, as well as hydrogen bonds involving the N3 and 4-anilino NH groups with the backbone of Cys917. nih.gov Similarly, docking studies of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines into the active site of Topoisomerase II revealed significant interactions. nih.gov These included a halogen bond formed by the bromophenyl group with the HIE130 residue and hydrogen bonding with SER149 and ASN150. nih.gov The pyridinyl group of a related analog was also found to form a pi-cation interaction with magnesium. nih.gov

In the context of Aurora A kinase, molecular docking of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed significant binding within the main pocket, highlighting potential interactions with key amino acid residues. nih.gov For analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine targeting tubulin, the primary electrostatic interactions identified were hydrogen bonds and halogen bonds. mdpi.comresearchgate.net Specifically, one potent ligand displayed a hydrogen bond with the Asn258 residue within the tubulin–combretastatin A-4 binding site. mdpi.comresearchgate.net The presence of aromatic rings in such structures also facilitates π–π stacking interactions with aromatic amino acids like tryptophan and phenylalanine within the binding sites. researchgate.net

Binding Affinity Predictions and Scoring Functions

A critical aspect of computational drug design is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target protein. This is typically expressed as a docking score or binding energy, with more negative values indicating stronger binding.

For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs docked against the tubulin–combretastatin A-4 binding site, the predicted binding affinities were found to be favorable, with docking scores ranging from -6.502 to -8.341 kcal/mol. mdpi.comresearchgate.net One of the most promising ligands in this series, compound 4i, exhibited a binding affinity of -8.149 kcal/mol. mdpi.comresearchgate.net In another study involving 2-anilino 4-amino substituted quinazoline (B50416) derivatives targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), the derivatives showed strong binding affinities, with one of the most stable compounds having a re-rank docking score of -173.528 kcal/mol. nih.gov Docking of 2-(4-bromobenzyl) tethered thienopyrimidine derivatives at the active site of Topoisomerase II also demonstrated good binding affinity, with one compound achieving a docking score of -5.838, comparable to the standard drug etoposide. nih.gov

These scoring functions provide a quantitative measure to rank and prioritize potential drug candidates for further experimental validation.

Table 1: Predicted Binding Affinities for Analogs

| Compound Series | Target Protein | Binding Affinity Range (kcal/mol) |

|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs mdpi.comresearchgate.net | Tubulin (PDB ID: 5LYJ) | -6.502 to -8.341 |

| 2-(4-bromobenzyl) thieno[2,3-d]pyrimidines nih.gov | Topoisomerase II | -5.202 to -5.838 |

| Alpidem researchgate.net | Acetylcholinesterase (PDB: 4BDT) | -9.60 |

Structure-Based Design of Optimized Ligands

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with improved potency, selectivity, and pharmacokinetic properties. This rational approach was employed in the development of novel quinazoline derivatives based on the structure of known inhibitors. nih.gov By applying structural modifications, researchers aimed to enhance selectivity toward Aurora A kinase over other kinases. nih.gov

The design of 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines was guided by a strategy to block a potential metabolic soft spot and introduce a variety of amines at the C-4 position to explore the structure-activity relationship (SAR). nih.gov Similarly, the design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors involved strategic modifications, such as the introduction of a trifluoromethyl group to improve metabolic stability and potentially enhance binding to the hinge region. cardiff.ac.uk In the development of pyrrolo[2,3-d]pyrimidines as receptor tyrosine kinase inhibitors, various arylmethyl groups were strategically attached at the N7 position to probe the binding pocket and optimize interactions. nih.gov This approach led to the identification of potent dual inhibitors of key angiogenesis-related kinases. nih.gov

Cheminformatics and Virtual Screening for Analog Discovery and Lead Generation

Cheminformatics and virtual screening are powerful computational strategies for identifying novel hit and lead compounds from large chemical libraries. These methods filter vast collections of molecules to select a manageable number for experimental testing.

A notable virtual screening approach was used to discover novel inhibitors of the bromodomain BRD4. acs.org This process involved designing specific substructure queries to compile a set of commercially available compounds that featured potential mimics of the natural ligand, acetylated-lysine. acs.org This curated set was then subjected to docking experiments to prioritize compounds for acquisition and testing, resulting in a hit rate of 4.2% from the virtually screened compounds. acs.org

Molecular docking is a core component of virtual screening, used to predict the binding orientation and affinity of potential ligands against a protein target. nih.gov In the search for new antimalarial agents, derivatives of 2-anilino 4-amino substituted quinazolines were docked against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target to assess their binding interactions. nih.gov This in silico screening helps in prioritizing derivatives that are most likely to be active, thus streamlining the drug development process. nih.gov The synthesis of thieno[2,3-d]pyrimidine derivatives has also been highlighted as a promising area for developing new anticancer therapies. evitachem.com

In Silico ADME Prediction for Early Stage Compound Prioritization (pre-clinical)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. Predicting these properties using computational models at an early stage helps in prioritizing compounds with favorable pharmacokinetic profiles and identifying potential liabilities.

For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, ADME properties were predicted using the SwissADME software. mdpi.comresearchgate.net The results indicated that none of the synthesized compounds violated Lipinski's rule of five, suggesting good potential for oral bioavailability. mdpi.comresearchgate.net Similarly, in silico ADME studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed that several of the most potent compounds were in close agreement with Lipinski's rule, marking them as useful lead molecules for further optimization. researchgate.net

In another study, in silico and in vitro ADME profiling of pyrazolo[3,4-d]pyrimidines confirmed their hydrophobic nature but also their satisfactory ability to cross membranes. mdpi.com The computational analysis of 2-anilino 4-amino substituted quinazoline derivatives using SwissADME also confirmed that all designed compounds passed the Lipinski test for drug-likeness. nih.gov These predictions also suggested strong gastrointestinal absorption for most derivatives and a low likelihood of inhibiting key cytochrome P450 enzymes, which is crucial for avoiding drug-drug interactions. nih.gov

Table 2: Summary of In Silico ADME Predictions for Related Scaffolds

| Compound Series | Key ADME Findings | Software/Method |

|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs mdpi.comresearchgate.net | No violations of Lipinski's rule of five. | SwissADME |

| 2-anilino 4-amino substituted quinazolines nih.gov | All derivatives passed Lipinski's rule; good predicted gastrointestinal absorption; no predicted inhibition of CYP1A2, CYP2C9, or CYP2C19. | SwissADME |

| Pyrazolo[3,4-d]pyrimidines mdpi.com | Confirmed hydrophobicity but with good membrane permeability. | QikProp |

Mechanistic Biological Investigations and Target Interaction Studies Pre Clinical Focus

Identification and Validation of Molecular Targets

The identification of specific molecular targets is a foundational step in characterizing the mechanism of action of a compound. This process often involves a variety of biochemical and biophysical assays.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

A thorough search of scientific databases and literature reveals no specific public data on the activity of 2-(3-Bromophenyl)pyrimidin-4-amine in enzyme inhibition assays. While the pyrimidine (B1678525) scaffold is common in molecules designed as kinase inhibitors, no studies were found that specifically report the inhibitory concentration (e.g., IC₅₀) or the kinase inhibition profile for this particular compound.

Interactive Table: Summary of Enzyme Inhibition Data No publicly available data for this compound.

Receptor Binding Studies

No specific receptor binding studies for this compound have been identified in the public domain. Consequently, there is no available data detailing its affinity (e.g., Kᵢ, Kd) or agonist/antagonist activity at specific receptors.

Cellular Thermal Shift Assay (CETSA) or Target Engagement Studies

There are no published studies utilizing Cellular Thermal Shift Assay (CETSA) or other direct target engagement methods to confirm the interaction of this compound with intracellular targets in a cellular context. Such assays are crucial for verifying that a compound binds to its intended target within a living cell, but this information is not available for this specific molecule.

Cell-Based Mechanistic Studies

Cell-based assays are essential for understanding how a compound affects cellular processes and signaling cascades downstream of target engagement.

Cellular Uptake and Subcellular Localization

Investigations into the cellular uptake efficiency and the specific subcellular distribution of this compound have not been reported in the available scientific literature. Therefore, information regarding its ability to cross the cell membrane and its localization to specific organelles is currently unknown.

Modulation of Intracellular Signaling Pathways (e.g., Western Blot, Reporter Assays)

No data from studies such as Western blotting, reporter gene assays, or phosphoproteomics analysis are publicly available to describe the effects of this compound on specific intracellular signaling pathways. Research into how this compound might alter signaling cascades has not been reported.

Interactive Table: Summary of Cell-Based Mechanistic Findings No publicly available data for this compound.

Influence on Key Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction Mechanisms)

While specific studies detailing the effects of this compound on cell cycle progression and apoptosis are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been widely investigated for these properties.

Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer, making it a primary target for therapeutic intervention. Pre-clinical studies often use techniques like flow cytometry with DNA staining dyes (e.g., propidium (B1200493) iodide) to analyze the distribution of cells in different phases of the cycle (G0/G1, S, G2/M). A compound that causes a significant increase in the population of cells in a specific phase is said to induce cell cycle arrest, a key mechanism for inhibiting tumor growth.

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in malignant cells. Common pre-clinical methods to detect apoptosis include:

Annexin V/PI Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

Caspase Activity Assays: Measure the activation of caspases (e.g., Caspase-3, -8, -9), which are key executioner proteins in the apoptotic cascade.

TUNEL Assay: Identifies DNA fragmentation, a characteristic of late-stage apoptosis.

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, which are often regulators of the cell cycle and apoptosis, it is a compound class of significant interest for such mechanistic studies.

Pre-clinical ADME-related In Vitro Studies

ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical in pre-clinical development to assess the pharmacokinetic profile of a compound. These in vitro assays help predict how a drug might behave in a living organism.

Membrane Permeability Assays

A drug's ability to pass through biological membranes, such as the intestinal wall for oral absorption, is a critical determinant of its bioavailability. In vitro permeability is often assessed using cell-based assays (e.g., Caco-2, MDCK) or non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment, providing a high-throughput method for predicting passive diffusion.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Leveraging this compound

Modern drug discovery heavily relies on rational design strategies to optimize the interaction between a small molecule and its biological target. The this compound structure contains features that make it highly amenable to these approaches.

Structure-Based Drug Design (SBDD): SBDD utilizes high-resolution structural information of a target protein, typically obtained from X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. The aminopyrimidine core is a well-established "hinge-binding" motif, particularly in kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amino group can act as a hydrogen bond donor, allowing it to anchor the molecule into the ATP-binding site of many kinases. nih.gov The 3-bromophenyl group provides a vector for exploring and achieving selectivity in different sub-pockets of a target's binding site.

Fragment-Based Drug Design (FBDD): FBDD is a strategy that starts with identifying very small, low-complexity molecules, or "fragments," that bind weakly to the target. nih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The this compound molecule itself, or its core aminopyrimidine scaffold, is an ideal candidate for FBDD due to its drug-like properties and proven role as a pharmacophore. The aminopyrimidine heterocycle contributes significantly to binding energy and can serve as a potent and efficient starting point for a fragment-to-lead campaign. nih.gov

Advanced Applications in Chemical Biology and Materials Science Research

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore, meaning it is a core structural component responsible for the biological activity of many drugs. researchgate.net This inherent bioactivity makes derivatives like 2-(3-Bromophenyl)pyrimidin-4-amine excellent starting points for designing chemical probes to investigate protein function, particularly for enzymes like kinases and β-glucuronidase, where aminopyrimidines are known inhibitors. mdpi.comnih.govnih.gov

Affinity probes are designed to bind specifically to a target protein, allowing for its isolation and identification. Fluorescent probes are a subset that contains a fluorophore, enabling visualization of the target within cells or tissues. The structure of this compound offers multiple handles for conversion into such probes.

The exocyclic amino group can be functionalized with a fluorescent dye (e.g., fluorescein, rhodamine) or a linker for affinity purification (e.g., biotin). Similarly, the bromine atom on the phenyl ring can be replaced with other functionalities using palladium-catalyzed cross-coupling reactions, providing an alternative site for attaching reporter tags. nih.gov A study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors highlighted that the presence of specific donor or acceptor functionalities is crucial for potent inhibitory activity, a principle that guides the design of high-affinity probes. mdpi.comresearchgate.net

Table 1: Potential Functionalization Strategies for Probe Development

| Functional Group | Potential Reaction | Attached Moiety | Probe Type |

| 4-Amine | Amide Coupling | Biotin, Fluorophore, Alkyne | Affinity, Fluorescent |

| 3-Bromo | Suzuki Coupling | Boronic acid-tagged fluorophore | Fluorescent |

| 3-Bromo | Sonogashira Coupling | Alkyne-tagged linker | Affinity (for click chemistry) |

Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a molecule within a complex biological sample. nih.gov A PAL reagent contains a photoreactive group that, upon UV light exposure, forms a covalent bond with any nearby interacting proteins, permanently "labeling" them for subsequent analysis. nih.gov

While no specific PAL reagents based on this compound have been reported, the molecule is a prime candidate for such modification. The bromophenyl moiety is a key starting point. For instance, the bromine could be converted to an azide (B81097) group (a common photo-label) or a diazirine, another highly effective photoreactive group. nih.gov Alternatively, a linker containing a photoreactive group and an alkyne or azide handle for "click chemistry" could be attached to the primary amine, facilitating a two-step labeling and detection process. nih.gov This would create a powerful tool to deorphanize targets and map the binding sites of this class of bioactive molecules.

Catalytic Applications and Ligand Design in Organic Synthesis

The nitrogen atoms within the 2-aminopyrimidine scaffold possess lone pairs of electrons, making them excellent coordinators for transition metals. This property allows them to serve as ligands in organometallic catalysis. nih.gov N-aryl-2-aminopyridines, close structural relatives, have been successfully used as directing groups in transition metal-catalyzed C-H activation reactions, demonstrating the potential of this type of scaffold. rsc.org

In the case of this compound, the two ring nitrogens and the exocyclic amine can form stable chelate complexes with metals like palladium, rhodium, or copper. rsc.org This coordination can be exploited in several ways:

As a Directing Group: The aminopyrimidine moiety can direct a metal catalyst to activate a specific C-H bond on a substrate, enabling precise and efficient chemical transformations.

As a Ligand Scaffold: The core structure can be further functionalized to create more complex chiral organocatalysts for asymmetric synthesis, an area where aminopyrimidines have already shown significant value. ijpsjournal.com

As a Bifunctional Reagent: The molecule contains both a ligand portion (the aminopyrimidine) and a reactive site (the C-Br bond). It can be used in palladium-catalyzed reactions like Buchwald-Hartwig amination or Suzuki coupling, where it acts as both a building block and potentially influences the catalytic cycle. nih.gov

Potential in Functional Materials Science

The electronic properties of the pyrimidine (B1678525) ring make it a valuable component in the design of advanced functional materials for electronics and polymer science.

The pyrimidine ring is inherently electron-deficient due to its nitrogen atoms. When combined with an electron-donating group, such as the phenylamine moiety, it can form a "donor-acceptor" (D-A) structure. This architecture is fundamental to the design of materials for organic light-emitting diodes (OLEDs), particularly for creating emitters that utilize thermally activated delayed fluorescence (TADF).

In such a D-A molecule, the electronic transition from the highest occupied molecular orbital (HOMO), located on the donor, to the lowest unoccupied molecular orbital (LUMO), on the acceptor, results in charge transfer. This is a key characteristic for efficient light emission in electronic devices. The 3-bromophenyl substituent on this compound can further modulate these electronic properties through inductive effects and the heavy-atom effect, which can influence the rates of intersystem crossing between singlet and triplet excited states—a critical parameter for high-efficiency phosphorescent or TADF OLEDs.

Table 2: Photophysical Properties of Example Pyrimidine-Based Emitters (Note: Data is for illustrative pyrimidine derivatives, not the specific subject compound)

| Compound Type | Donor Moiety | Acceptor Moiety | Emission Color | Max. External Quantum Efficiency (EQE) |

| D-A-D TADF Emitter | Phenoxazine | 2-Substituted Pyrimidine | Green | ~25% |

| Phenylpyrimidine Emitter | Triphenylamine | Phenylpyrimidine | Varies (TADF observed) | ~10.6% |

The dual functionality of this compound makes it a highly attractive monomer for creating novel polymers with tailored properties. Two primary polymerization pathways can be envisioned:

Chain-Growth Polymerization via the Amine: The primary amine at the 4-position can be readily functionalized. For example, it can react with methacryloyl or acryloyl chloride to form an amide linkage, yielding a vinyl-functionalized monomer. This new monomer can then undergo radical polymerization to produce a polymer with the bromophenyl-pyrimidine moiety as a pendant group along the polymer backbone. Such polymers could have applications as functional coatings or polymer-based ligands.

Step-Growth Polycondensation via the Bromine: The bromine atom on the phenyl ring is a prime handle for transition metal-catalyzed cross-coupling reactions. Using reactions like Suzuki-Miyaura polycondensation (reacting with a diboronic acid) or Yamamoto coupling, this compound can be used to synthesize fully conjugated polymers. In these materials, the electron-deficient aminopyrimidine unit would be integrated directly into the polymer backbone, creating a conjugated system with potentially interesting charge transport and photophysical properties for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). The amine group could also be pre-functionalized to tune solubility and processing characteristics of the final polymer.

Future Research Directions and Emerging Challenges

Exploration of Novel, Unconventional Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on well-established methods. However, the future of synthesizing complex molecules like 2-(3-Bromophenyl)pyrimidin-4-amine lies in the development of more efficient, diverse, and environmentally benign synthetic routes. ijaresm.com A key area of future research will be the move away from linear, multi-step syntheses towards more convergent and atom-economical approaches.

Recent advances in synthetic organic chemistry offer promising avenues. For instance, a "deconstruction-reconstruction" strategy has been proposed for pyrimidine diversification. nih.govresearchgate.netnih.gov This approach involves cleaving the pyrimidine ring to form a more malleable intermediate, which can then be reconstructed into a variety of analogs that would be difficult to access through traditional methods. nih.govresearchgate.net Furthermore, the use of metal-catalyzed cross-coupling and C-H activation reactions is expected to enable more direct and modular syntheses of 2-arylpyrimidines. mdpi.com Ultrasound-assisted synthesis, a green chemistry technique, has also shown potential for accelerating reaction times and increasing yields for pyrimidine derivatives. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Synthetic Strategy | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Conventional Cyclocondensation | Reaction of β-dicarbonyl compounds with amidines (e.g., Biginelli reaction). mdpi.comnih.gov | Well-established, readily available starting materials. | Baseline method for scaffold synthesis. |

| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring into an iminoenamine intermediate followed by re-cyclization to form diverse analogs. nih.govresearchgate.net | Access to novel and complex substitution patterns not achievable by other methods. | Generation of a diverse library of analogs for structure-activity relationship (SAR) studies. |

| Metal-Catalyzed Cycloadditions | [2+2+2] cycloaddition of nitriles and alkynes catalyzed by metals like Niobium or Copper. mdpi.comresearchgate.net | High efficiency, potential for stereoselectivity, and broad substrate scope. | Efficient construction of the core pyrimidine ring with the bromophenyl moiety. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote chemical reactions. nih.gov | Shorter reaction times, higher yields, and environmentally friendly conditions. | Greener and more efficient production of the target compound and its derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective design and optimization of lead compounds. nih.gov For this compound, these computational tools can be applied at multiple stages of the research pipeline. In silico methods, such as molecular docking and virtual screening, can be used to predict the binding affinity of novel analogs to their intended biological targets, such as protein kinases. researchgate.netbiotech-asia.org

Table 2: Application of AI and ML in the Development of this compound Analogs

| AI/ML Tool/Technique | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to a protein target. researchgate.netnih.gov | Prioritizes compounds for synthesis; provides insight into structure-activity relationships. |

| Virtual High-Throughput Screening (vHTS) | Screens large compound libraries computationally against a target. nih.gov | Identifies novel hit compounds rapidly and cost-effectively. |

| Quantitative Structure-Activity Relationship (QSAR) | Models the correlation between chemical structure and biological activity. researchgate.net | Predicts the activity of unsynthesized compounds; optimizes lead structures. |

| Predictive ADMET Modeling | Uses algorithms to forecast the pharmacokinetic and toxicity profiles of molecules. mdpi.comrsc.org | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. |

| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models. rsc.org | Explores new chemical space to find patentable and effective drug candidates. |

Deepening Mechanistic Understanding at the Systems Biology Level

While research may focus on the interaction of this compound with a specific molecular target, its effects within a complex biological system are far broader. A future challenge is to move beyond a single-target perspective and understand the compound's mechanism of action at a systems level. This involves employing 'omics' technologies such as proteomics, metabolomics, and transcriptomics.

Metabolomics studies, for instance, can reveal how the compound alters cellular metabolic pathways. nih.gov It is known that some pyrimidine synthesis inhibitors induce apoptosis in cancer cells through pyrimidine starvation, a mechanism that was identified via an unbiased metabolomics screen. nih.govresearchgate.net Applying similar approaches to this compound could uncover novel mechanisms of action or identify biomarkers for patient response. Proteomics can identify the full spectrum of protein interactions, revealing not only the intended target but also potential off-targets, which is crucial for understanding both efficacy and potential side effects. nih.gov

Table 3: Systems Biology Approaches for Mechanistic Elucidation

| 'Omics' Technology | Information Gained | Relevance to this compound |

|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels). | Identifies signaling pathways and cellular processes modulated by the compound. |

| Proteomics | Changes in protein expression and post-translational modifications. | Confirms target engagement and identifies off-target proteins and downstream signaling events. |

| Metabolomics | Changes in the levels of small-molecule metabolites. nih.gov | Reveals effects on cellular metabolism and can uncover unexpected mechanisms like nutrient starvation. nih.govresearchgate.net |

| Interactomics | Maps the network of molecular interactions. | Provides a holistic view of the compound's effects on the cellular machinery. |

Addressing Selectivity and Specificity Challenges in Molecular Interactions

A major hurdle in the development of kinase inhibitors based on the pyrimidine scaffold is achieving high selectivity. acs.org The ATP-binding pocket, the target of many such inhibitors, is highly conserved across the human kinome, leading to the potential for off-target effects. nih.govrsc.org An inhibitor binding to unintended kinases can result in undesirable side effects or unforeseen toxicities. nih.govicr.ac.uk

Future research must focus on designing analogs of this compound with enhanced selectivity. Strategies to achieve this include exploiting less conserved regions of the ATP-binding site and designing compounds that form specific interactions with unique amino acid residues present only in the target kinase. acs.org Computational models can play a significant role in identifying these subtle differences and in designing molecules that capitalize on them. researchgate.net Furthermore, comprehensive profiling of new analogs against large panels of kinases (kinome scanning) will be essential to experimentally validate their selectivity. acs.org The challenge lies in balancing high potency against the desired target with minimal activity against other kinases.

Table 4: Strategies to Enhance Kinase Inhibitor Selectivity

| Strategy | Description | Example Application |

|---|---|---|

| Exploiting Non-Conserved Residues | Designing inhibitors that interact with unique amino acids outside the conserved hinge-binding region. | Modifying the side chains of the pyrimidine core to form specific hydrogen bonds or hydrophobic interactions. acs.org |

| Allosteric Inhibition | Targeting less conserved allosteric sites on the kinase, rather than the ATP pocket. | A potential future direction if allosteric pockets are identified in the target kinase. |

| Covalent Inhibition | Designing inhibitors that form a permanent covalent bond with a non-conserved residue (e.g., cysteine) near the active site. | Could be applied if the target kinase for this compound possesses a suitably located nucleophilic residue. nih.gov |

| Scaffold Hopping | Replacing the aminopyrimidine core with a different chemical scaffold while retaining key binding interactions. nih.gov | Could lead to derivatives with entirely new selectivity profiles. |

Multidisciplinary Approaches to Uncover Latent Research Potential

Unlocking the full potential of this compound will require a departure from siloed research efforts. A multidisciplinary approach that integrates synthetic chemistry, chemical biology, computational modeling, and pharmacology is essential. nih.govsciensage.info Chemical biology, for example, can be used to develop probe molecules based on the compound's structure to identify its cellular targets and elucidate its mechanism of action in living systems. exlibrisgroup.com

Collaborations between synthetic chemists creating novel analogs and computational biologists modeling their interactions will create a powerful feedback loop for rapid optimization. sciensage.info Integrating data from high-throughput screening, systems biology analyses, and preclinical studies will provide a comprehensive understanding of the compound's properties. This holistic approach is crucial for identifying new therapeutic applications beyond the initially intended target and for navigating the complexities of drug development. nih.gov

Table 5: Contributions of Different Disciplines to Future Research

| Discipline | Contribution |

|---|---|

| Synthetic Chemistry | Develops novel, efficient, and diverse methods to synthesize analogs. ijaresm.commdpi.com |

| Computational Chemistry & AI | Models molecular interactions, predicts properties, and designs new compounds. nih.gov |

| Biochemistry & Molecular Biology | Characterizes protein-ligand interactions and validates biological targets. |

| Pharmacology | Evaluates the effects of the compound in cellular and animal models. |

| Chemical Biology | Creates chemical tools to probe biological pathways and identify targets in a physiological context. exlibrisgroup.com |

| Systems Biology | Provides a holistic view of the compound's effects on cellular networks using 'omics' data. nih.gov |

Conclusion

Synthesis of Key Findings and Academic Contributions

The chemical compound 2-(3-Bromophenyl)pyrimidin-4-amine and its analogs represent a significant area of research in medicinal chemistry, primarily due to their potential as inhibitors of various protein kinases. A key academic contribution has been the exploration of the structure-activity relationships (SAR) of these compounds, which has guided the development of more potent and selective inhibitors.

Research has demonstrated that the pyrimidine (B1678525) core acts as a versatile scaffold for the development of kinase inhibitors. For instance, derivatives of 4-amino-5,7-disubstituted pyridopyrimidines, which are structurally related to this compound, have been identified as potent, non-nucleoside inhibitors of adenosine (B11128) kinase (AK). nih.gov The substitution at various positions of the pyrimidine or fused rings has been shown to significantly influence the inhibitory activity and selectivity of these compounds.

One of the most notable findings is the potent inhibitory activity of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines against the tyrosine kinase function of the epidermal growth factor receptor (EGFR). acs.orgnih.gov Following the discovery of the high inhibitory capacity of 4-[(3-bromophenyl)amino]quinazolines, researchers synthesized and evaluated four series of related pyrido[d]pyrimidines. nih.gov These studies revealed that the positioning of the nitrogen atom within the pyridine (B92270) ring and the nature of the substituents play a crucial role in determining the inhibitory potency. acs.orgnih.gov Specifically, the pyrido[3,4-d] and [4,3-d]pyrimidine series were found to be the most potent, with some analogs exhibiting IC50 values in the nanomolar and even picomolar range. nih.gov For example, 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) was identified as a particularly potent lead compound with an IC50 of 0.008 nM. nih.govidrblab.net